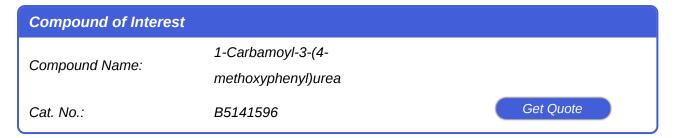


An In-Depth Technical Guide to 1-Carbamoyl-3-(4-methoxyphenyl)urea

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For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the chemical structure, molecular weight, and potential synthesis of **1-Carbamoyl-3-(4-methoxyphenyl)urea**. Due to a lack of specific experimental data for this exact compound in published literature, this document outlines its hypothesized properties based on chemical nomenclature and provides established experimental protocols for structurally analogous compounds. This information serves as a foundational resource for researchers interested in the synthesis and evaluation of this and related molecules.

Structure and Physicochemical Properties

Based on systematic IUPAC nomenclature, **1-Carbamoyl-3-(4-methoxyphenyl)urea** is a biuret derivative. The name indicates a central urea moiety with a carbamoyl group (-CONH₂) on one nitrogen atom and a 4-methoxyphenyl group on the other. This compound is also known as N-(4-methoxyphenyl)biuret.

Chemical Structure:

 $(4-CH_3O-C_6H_4)-NH-C(=O)-NH-C(=O)-NH_2$

The table below summarizes the calculated physicochemical properties for this structure.



Property	Value
Molecular Formula	С9Н11N3O3
Molecular Weight	209.20 g/mol
IUPAC Name	1-carbamoyl-3-(4-methoxyphenyl)urea
Synonym	N-(4-methoxyphenyl)biuret
CAS Number	Not assigned

Potential Synthesis Protocols

While no specific synthesis for **1-Carbamoyl-3-(4-methoxyphenyl)urea** has been documented, its structure as an N-substituted biuret suggests a viable synthetic route. Organic biurets can be formed through methods such as the trimerization of isocyanates or the reaction of an isocyanate with urea.[1] A plausible approach for synthesizing the target compound is the reaction of 4-methoxyphenyl isocyanate with urea.

Alternatively, established methods for creating unsymmetrical ureas from amines can be adapted. A widely used and effective method involves the in situ generation of an isocyanate from a primary amine using a phosgene equivalent like triphosgene, followed by the addition of a second nucleophile.[2]

Experimental Protocol: General Synthesis of an Unsymmetrical Urea via in situ Isocyanate Formation

This protocol is adapted from a published method for synthesizing 1-[2-(1H-pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea and can serve as a template.[2] The key steps involve converting an aniline derivative to an isocyanate, which then reacts with an amine. To synthesize the target molecule, one could theoretically start with 4-methoxyaniline and react the resulting isocyanate with ammonia or urea.

Materials:

- Starting Aniline (e.g., 4-methoxyaniline)
- Triphosgene (handle with extreme caution in a fume hood)



- Triethylamine (Et₃N), freshly distilled
- Anhydrous Tetrahydrofuran (THF)
- Nucleophile (e.g., ammonia solution or urea)
- Nitrogen or Argon gas for inert atmosphere

Procedure:

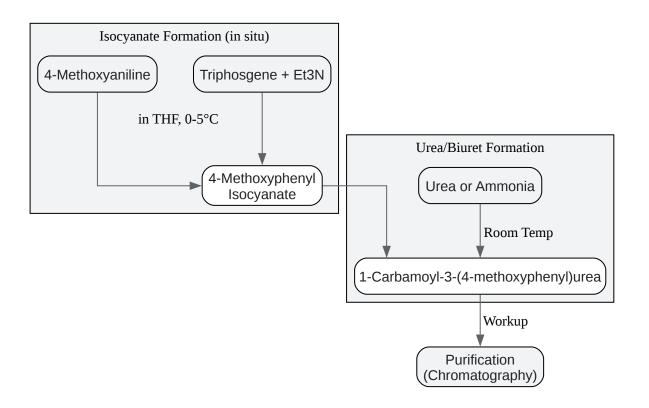
- Reaction Setup: In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, dissolve the starting aniline (1.0 eq.) and triethylamine (2.0 eq.) in anhydrous THF.
- Cooling: Cool the stirred solution to 0-5 °C using an ice bath.
- Triphosgene Addition: Dissolve triphosgene (0.34 eq.) in a separate flask in anhydrous THF.
 Add this solution dropwise to the cooled aniline solution, maintaining the temperature between 0-5 °C. This step generates the aryl isocyanate in situ.
- Reaction Monitoring: Stir the mixture at 0-5 °C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting aniline.
- Nucleophile Addition: Once the isocyanate formation is complete, add the second nucleophile (e.g., a concentrated solution of ammonia in THF, >2.0 eq.) dropwise to the reaction mixture.
- Completion: Allow the reaction to warm to room temperature and stir for an additional 3-12 hours, continuing to monitor by TLC. The required time depends on the reactivity of the nucleophile.[2]
- Workup and Purification:
 - Quench the reaction by slowly adding water.
 - Extract the product into an organic solvent like ethyl acetate.



- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
- Purify the crude product using silica gel column chromatography to yield the final unsymmetrical urea.

Structural Confirmation: The final product's structure should be confirmed using standard analytical techniques such as FTIR, ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry. [2]

Diagram of Synthesis Workflow



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Caption: General workflow for the synthesis of the target molecule.



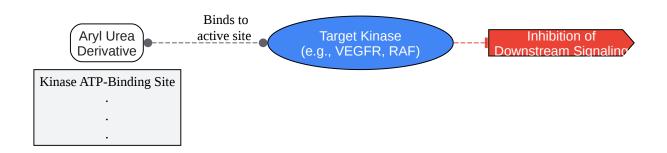
Potential Biological Activity and Significance

The aryl urea motif is a well-established pharmacophore in modern drug discovery. Many FDA-approved drugs and clinical candidates feature this core structure, highlighting its importance in interacting with biological targets.[2]

- Kinase Inhibition: The N,N'-diaryl urea structure is central to several multi-kinase inhibitors used in oncology, such as Sorafenib and Regorafenib. The urea moiety acts as a hydrogen bond donor and acceptor, anchoring the molecule within the ATP-binding pocket of protein kinases.[2]
- Antitubulin Activity: Certain complex derivatives containing a 4-methoxyphenyl group have shown potent activity as microtubule depolymerizing agents, binding to the colchicine site on tubulin and inducing mitotic arrest in cancer cells.[3]
- General Bioactivity: The broader class of (4-methoxyphenyl)amine derivatives has been explored for synthesizing compounds with anthelmintic, anti-inflammatory, and other biological activities.[4][5]

Given this precedent, **1-Carbamoyl-3-(4-methoxyphenyl)urea** could be a candidate for screening in various biological assays, particularly in oncology and infectious disease research. Its structure offers potential hydrogen bonding interactions that are crucial for receptor binding.

Diagram of Aryl Urea as a Kinase Inhibitor



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Caption: Conceptual model of an aryl urea derivative inhibiting a target kinase.



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